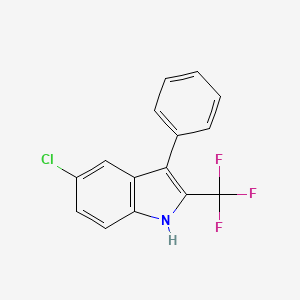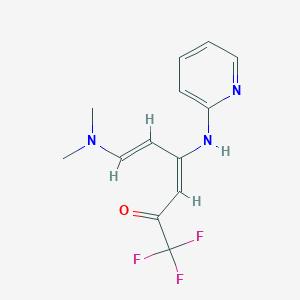methanone oxime CAS No. 338401-36-8](/img/structure/B3035670.png)
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime
Übersicht
Beschreibung
“2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a chemical compound with the molecular formula C17H15ClN2O3 . It is widely used in organic synthesis and is characterized as an oxime derivative . It plays a significant role in the development of pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a chlorophenyl group and a nitrophenyl group through a methanone bridge . The oxime functional group is attached to the methanone .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 482.8±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 67 Å2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
One of the primary applications of this compound is in the field of organic synthesis. It is synthesized through a process involving acylation, cyclization, and a "one-pot" reaction sequence, starting from 4-chlorobutyryl chloride, chlorobenzene, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide. The synthesized compound serves as an intermediate in the production of flucycloxuron, an insecticide. This process has been optimized to improve the yield and simplify the synthesis steps, making it more efficient and practical for industrial applications (Gao Xue-yan, 2011).
Reactivity and Interaction Studies
The compound's reactivity has been studied in various contexts. For example, its interaction with isocyanates has been explored, yielding addition products that are significant in further chemical synthesis. These studies help understand the compound's behavior under different conditions and its potential applications in creating more complex molecules (H. Yoshida et al., 1988).
Potential Biological Applications
While the direct biological applications of this compound are not extensively documented, related research indicates that similar structures have been explored for their antibacterial and anti-inflammatory properties. This suggests that derivatives of "2-(4-Chlorophenyl)cyclopropylmethanone oxime" might hold potential in medicinal chemistry, subject to further research and exploration (A. Chaudhary et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-5-1-10(2-6-12)14-9-15(14)16(18-20)11-3-7-13(8-4-11)19(21)22/h1-8,14-15,20H,9H2/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACJJSJDZRHUJF-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B3035592.png)

![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)
![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)
![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)
![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)